Cas no 1592983-59-9 (4-bromo-7-chloro-6-methylquinoline)
4-bromo-7-chloro-6-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 4-bromo-7-chloro-6-methyl-
- 4-bromo-7-chloro-6-methylquinoline
- Z1486007610
- CID 91928374
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- MDL: MFCD20926099
- Inchi: 1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3
- InChI Key: PABPICITTJOLSO-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=C(C(C)=CC2=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Topological Polar Surface Area: 12.9
4-bromo-7-chloro-6-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245505-1g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 1g |
$587.0 | 2023-09-15 | |
| Enamine | EN300-245505-5g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 5g |
$2436.0 | 2023-09-15 | |
| Enamine | EN300-245505-10g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 10g |
$4754.0 | 2023-09-15 | |
| eNovation Chemicals LLC | K08360-1g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | >95% | 1g |
$618 | 2024-05-25 | |
| Enamine | EN300-245505-0.05g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 0.05g |
$136.0 | 2024-06-19 | |
| Enamine | EN300-245505-0.1g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 0.1g |
$204.0 | 2024-06-19 | |
| Enamine | EN300-245505-0.25g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 0.25g |
$291.0 | 2024-06-19 | |
| Enamine | EN300-245505-0.5g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 0.5g |
$458.0 | 2024-06-19 | |
| Enamine | EN300-245505-1.0g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 1.0g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-245505-2.5g |
4-bromo-7-chloro-6-methylquinoline |
1592983-59-9 | 95% | 2.5g |
$1233.0 | 2024-06-19 |
4-bromo-7-chloro-6-methylquinoline Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-bromo-7-chloro-6-methylquinoline
4-Bromo-7-Chloro-6-Methylquinoline: Exploring Its Potential Applications and Recent Advances
4-Bromo-7-Chloro-6-Methylquinoline, a quinoline derivative with bromine, chlorine, and methyl substituents at specific positions on the aromatic ring, has been a subject of interest in various scientific domains. This compound, identified by the CAS number 1592983-59-9, is notable for its unique chemical properties and potential applications in drug discovery and materials science. Recent studies have highlighted its role in the development of novel pharmaceutical agents and its influence on electronic properties in advanced materials.
The structural arrangement of 4-bromo-7-chloro-6-methylquinoline plays a crucial role in determining its chemical behavior. The presence of electron-withdrawing groups like bromine and chlorine at positions 4 and 7 enhances the compound's reactivity towards electrophilic substitution reactions. Meanwhile, the methyl group at position 6 introduces steric hindrance, which can be exploited to control reaction pathways during synthesis. These features make it a valuable precursor for synthesizing more complex heterocyclic compounds.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare 4-bromo-7-chloro-6-methylquinoline. Researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving yield and purity. For instance, a study published in *Organic Process Research & Development* demonstrated a palladium-catalyzed cross-coupling reaction that streamlined the synthesis process. Such innovations not only enhance scalability but also reduce environmental impact by minimizing waste.
In the realm of pharmacology, 4-bromo-7-chloro-6-methylquinoline has shown promise as a lead compound for anti-tumor agents. Preclinical studies indicate that it exhibits selective cytotoxicity against various cancer cell lines without significantly affecting normal cells. A research team from the University of California reported that this compound induces apoptosis in melanoma cells by targeting specific signaling pathways. These findings underscore its potential as a novel chemotherapeutic agent.
Beyond medicine, this compound has found applications in materials science. Its electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. A study conducted at Tokyo Institute of Technology revealed that incorporating 4-bromo-7-chloro-6-methylquinoline into polymer blends enhances charge transport efficiency. This discovery opens avenues for developing high-performance organic electronics with applications in flexible displays and solar cells.
The versatility of 4-bromo-7-chloro-6-methylquinoline extends to its role as an intermediate in natural product synthesis. Chemists have utilized this compound to construct bioactive molecules resembling alkaloids found in marine organisms. A collaborative effort between German and Australian researchers successfully synthesized a complex marine alkaloid using this quinoline derivative as a key intermediate.
In conclusion, 4-bromo-7-chloro-6-methylquinoline stands out as a multifaceted compound with significant implications across diverse scientific disciplines. Its unique structure enables innovative applications ranging from drug development to advanced materials engineering. As research continues to uncover new facets of its potential, this compound is poised to contribute even more substantially to scientific progress.
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